Product packaging for 1-Azabicyclo[4.2.0]octane(Cat. No.:CAS No. 32028-39-0)

1-Azabicyclo[4.2.0]octane

Cat. No.: B1199788
CAS No.: 32028-39-0
M. Wt: 111.18 g/mol
InChI Key: JTATVNVLVDZAGB-UHFFFAOYSA-N
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Description

1-Azabicyclo[4.2.0]octane is a nitrogen-containing bicyclic compound of significant interest in organic and medicinal chemistry. Its fused ring system serves as a versatile scaffold and is present in various complex molecules. This structure is a key intermediate in synthetic chemistry, with applications ranging from the development of novel pharmaceutical agents to serving as a monomer for specialized polymers. For instance, its homopolymer and related derivatives have been documented in chemical databases . Furthermore, synthetic methodologies have been developed for related 2-azabicyclo[4.2.0]octane compounds, highlighting their potential value as antitumor agents and showcasing the broad research applications of this bicyclic framework . The constrained geometry of the bicyclic system provides a three-dimensional framework that is often essential for precise interactions in chemical and biological systems. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B1199788 1-Azabicyclo[4.2.0]octane CAS No. 32028-39-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32028-39-0

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-azabicyclo[4.2.0]octane

InChI

InChI=1S/C7H13N/c1-2-5-8-6-4-7(8)3-1/h7H,1-6H2

InChI Key

JTATVNVLVDZAGB-UHFFFAOYSA-N

SMILES

C1CCN2CCC2C1

Canonical SMILES

C1CCN2CCC2C1

Synonyms

conidine
conidine oligomer-25 ammonium salt
conidine polyme

Origin of Product

United States

Synthesis and Chemical Properties

The synthesis of 1-azabicyclo[4.2.0]octane and its derivatives can be achieved through various methods, with microwave-assisted synthesis being a notable modern approach. dergipark.org.tr One reported synthesis involves starting with 2-(2-hydroxyethyl)piperidine. dergipark.org.tr

A key chemical property of this compound is its ability to undergo cationic ring-opening polymerization. dergipark.org.trresearchgate.net This process, initiated by alkyl halides, results in the formation of poly(this compound), also known as polyconidine. dergipark.org.trresearchgate.net The polymerization proceeds with minimal transfer or termination reactions. dergipark.org.tr The resulting polymer is a polybase and can be quantitatively titrated with acids. researchgate.net

The reactivity of this compound with different alkylating agents has been studied, with the rate of reaction being influenced by the nucleophilicity of the resulting anion. researchgate.netresearchgate.net The reactivity decreases in the order of CF3SO3- > I- > Br- > picryl- > Cl-. researchgate.netresearchgate.net

PropertyDescription
Polymerization Undergoes cationic ring-opening polymerization to form polyconidine. dergipark.org.trresearchgate.net
Reactivity Reacts with alkyl halides, with the rate influenced by the anion's nucleophilicity. researchgate.netresearchgate.net
Basicity The resulting polymer, polyconidine, is a polybase. researchgate.net
Conformation The six-membered ring is in a chair conformation, and the four-membered ring is in an N-axial and C-6-equatorial position. researchgate.net

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 1-azabicyclo[4.2.0]octane. Both ¹H and ¹³C NMR spectra provide crucial information for assigning the chemical environment of each nucleus and deducing the molecule's conformation. colab.wsmsu.edu

Studies have shown that the six-membered ring of this compound adopts a chair conformation. researchgate.netresearchgate.net In this arrangement, the four-membered azetidine (B1206935) ring is fused in an N-axial and C-6-equatorial position. researchgate.netresearchgate.net This specific fusion prevents both ring inversion and nitrogen inversion, locking the molecule into a rigid conformation. researchgate.netresearchgate.net

The proton (¹H) NMR spectrum displays signals that are consistent with this fixed structure. For instance, in a derivative, 7-carboxy-8-oxo-1-azabicyclo[4.2.0]octane, the coupling constant between the C-6 and C-7 protons was found to be 1.8 Hz, confirming a trans relationship between them. acs.org The complexity of the ¹H-NMR spectra, often showing broad signals, is indicative of the rigid bicyclic system. researchgate.net

The carbon (¹³C) NMR spectrum further corroborates the proposed structure, with distinct chemical shifts for each carbon atom in the bicyclic framework. The analysis of both ¹H and ¹³C NMR data, often aided by two-dimensional techniques like COSY and HMQC, allows for the unambiguous assignment of all proton and carbon signals. colab.ws

Table 1: Representative NMR Data for this compound Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz) Reference
7-carboxy-8-oxo-1-azabicyclo[4.2.0]octane ¹H 1.1-2.3 (m, 6H), 2.5-3.1 (m, 1H), 3.5-4.1 (m, 2H), 3.75 (d, 1H), 9.2 (s, 1H) J = 1.8 (H-6, H-7) acs.org
7-carboxy-7-methyl-8-oxo-1-azabicyclo[4.2.0]octane ¹H 1.2-2.1 (m, 6H), 1.52 (s, 3H), 2.5-3.0 (m, 1H), 3.6-4.0 (m, 2H), 10.6 (s, 1H) N/A acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. dergipark.org.trsavemyexams.com The IR spectrum of the parent compound is characterized by absorptions corresponding to C-H and C-N bond vibrations.

The spectrum is relatively simple, with a strong band in the region of 2900 cm⁻¹, which is attributed to the stretching vibrations of the numerous methylene (B1212753) (CH₂) groups. dergipark.org.tr The presence of the tertiary amine is also confirmed by characteristic C-N stretching bands.

In derivatives of this compound, additional bands appear that are indicative of the specific functional groups introduced. For example, in carbonyl-containing derivatives like 7-carboxy-8-oxo-1-azabicyclo[4.2.0]octane, strong absorption bands are observed in the carbonyl region (around 1700-1760 cm⁻¹). acs.orgscispace.com Specifically, the β-lactam carbonyl in 7-bromo-8-oxo-1-azabicyclo[4.2.0]octane shows a characteristic absorption at 1760 cm⁻¹. scispace.com

Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives

Functional Group Absorption Range (cm⁻¹) Intensity Reference
C-H (aliphatic) 2923–2851 Strong researchgate.net
C=O (β-lactam) ~1760 Strong scispace.com
C=O (carboxylic acid) 1722 Strong acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. uni-muenchen.deslideshare.net For saturated compounds like this compound, the expected electronic transitions, such as n → σ* and σ → σ*, occur at high energies, resulting in absorptions in the far-ultraviolet region, which are often not readily observable with standard spectrophotometers. rsc.org

However, the introduction of chromophores (light-absorbing groups) into the this compound framework leads to absorptions at longer wavelengths in the UV-Vis spectrum. For example, derivatives containing carbonyl groups or aromatic rings will exhibit characteristic π → π* and n → π* transitions. The rate constants of reactions involving this compound have been measured using UV spectroscopy. researchgate.netresearchgate.net

In one study, the UV spectrum of a poly(this compound) derivative initiated with different agents was recorded. dergipark.org.tr For instance, derivatives of 5-thia-1-azabicyclo[4.2.0]octane, a related ring system found in cephalosporin (B10832234) antibiotics, show maximum absorption in water at around 240-265 nm. google.com

Advanced Structural Determination Methods

X-Ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. While specific X-ray crystallographic data for the parent this compound was not found in the search results, this method has been applied to derivatives to confirm their structures.

For related bicyclo[4.2.0]octane systems, X-ray analysis has been crucial. For example, the crystal structure of a derivative of 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid revealed that the six-membered ring fused to the β-lactam unit adopts a twisted conformation. Such studies provide precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecular geometry.

Conformational Dynamics and Chirality

The rigid, fused-ring structure of this compound significantly restricts its conformational freedom. As established by NMR spectroscopy, the chair conformation of the six-membered ring is locked, and both ring and nitrogen inversion are hindered. researchgate.netresearchgate.net

Analysis of Ring Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy studies have been instrumental in determining the conformation of the this compound ring system. researchgate.netresearchgate.net Research indicates that the six-membered ring predominantly adopts a chair conformation. researchgate.netresearchgate.net In this arrangement, the four-membered azetidine ring is positioned with the nitrogen atom in an axial orientation and the C-6 carbon in an equatorial position. researchgate.netresearchgate.net This specific fusion of the two rings introduces significant rigidity into the molecule.

In a related compound, cis-7-azabicyclo[4.2.0]octan-8-one, the presence of a quasi-planar β-lactam moiety influences the conformation of the fused cyclohexane (B81311) ring. researchgate.net This strain leads to the co-existence of two flexible forms: a boat form (approximately 77%) and a half-chair form (approximately 23%). researchgate.net

Chirality at Nitrogen and Carbon Centers

The structure of this compound possesses two centers of chirality. researchgate.netresearchgate.net One chiral center is located at the bridgehead carbon atom, C-6, where the four-membered ring is fused to the six-membered ring. researchgate.netresearchgate.net The second center of chirality is at the nitrogen atom. researchgate.netresearchgate.net The fusion of the rings prevents both ring inversion and nitrogen inversion, locking the molecule into a specific chiral form. researchgate.netresearchgate.net

The stereochemistry of related bicyclo[4.2.0]octane systems is a critical aspect of their synthesis and application. For instance, the synthesis of polysubstituted 2-azabicyclo[4.2.0]octane compounds can be achieved with high stereoselectivity. google.com

Molecular Flexibility and Preferred Orientations

The defined chair conformation of the six-membered ring and the fixed orientation of the fused four-membered ring significantly restrict the molecular flexibility of this compound. researchgate.netresearchgate.net The molecule is unable to undergo ring inversion, a common conformational change in single-ring cyclohexane systems. researchgate.netresearchgate.net Similarly, the nitrogen atom is configurationally stable due to the prevention of nitrogen inversion. researchgate.netresearchgate.net

The preferred orientation places the four-membered ring in an N-axial and C-6-equatorial position relative to the six-membered ring's chair conformation. researchgate.netresearchgate.net This fixed geometry is a key feature of the monomer. Interestingly, when this compound undergoes cationic ring-opening polymerization, the resulting polymer chain is found to be preferably arranged in a biequatorial position of the six-membered ring. researchgate.net

Chemical Reactivity and Transformation Pathways

Ring-Opening Reactions

The strained four-membered ring in 1-Azabicyclo[4.2.0]octane makes it susceptible to ring-opening reactions under various conditions. These reactions are of significant interest for the synthesis of polymers and other functionalized molecules.

Cationic Ring-Opening Polymerization of this compound (Conidine)

This compound undergoes cationic ring-opening polymerization to yield polyconidine, a polymeric tertiary amine. dergipark.org.tr This polymerization proceeds in a "living" manner, meaning that termination and transfer reactions are largely absent. researchgate.netresearchgate.net The polymerization can be initiated by various agents, including alkyl halides and chiral tricyclic amino acid esters. researchgate.netresearchgate.net For instance, homopolymerization in methanol (B129727) at 60°C initiated with N-alkyl ammonium (B1175870) salts of conidine results in high yields of the polymer within a few hours. researchgate.netresearchgate.net The resulting polymer, polyconidine, is a polybase that can be quantitatively titrated with acids. researchgate.netresearchgate.net It has a glass transition temperature of 8°C and begins to decompose at 320°C. researchgate.netresearchgate.net

Microwave-assisted synthesis has also been employed for both the synthesis of the conidine monomer and its subsequent cationic ring-opening polymerization. dergipark.org.trresearchgate.net This method has been used to prepare polyconidine and its water-soluble polyampholyte derivatives. dergipark.org.tr

Mechanistic Studies of Polymerization Initiation and Propagation

The cationic ring-opening polymerization of this compound is initiated by an alkylating agent, which adds to the nitrogen atom to form a quaternary ammonium salt. researchgate.net This salt is then attacked by another monomer molecule in an S_N2 reaction, leading to the opening of the four-membered ring. researchgate.net The active species at the end of the growing chain is exclusively the quaternary ammonium group. researchgate.net

The process consists of three main steps: initiation, propagation, and, in some cases, termination. wikipedia.org

Initiation: An active species is formed from an initiator molecule. wikipedia.org

Propagation: The polymer chain grows by the sequential addition of monomer molecules to the active site. wikipedia.org

Termination: The active center is deactivated, stopping the growth of the polymer chain. wikipedia.org

The rate of polymerization is influenced by the initiator and the solvent used. For example, the rate constants for the propagation of macroions and macroion-pairs in nitrobenzene (B124822) are the same, regardless of the size of the anion from the initiator. researchgate.net In contrast, reactions proceed much slower in methanol due to strong donor-acceptor interactions between the solvent and the monomer. researchgate.net The reactivity of the alkylating agents used as initiators decreases with the increasing nucleophilicity of the resulting anions, following the order: CF₃SO₃⁻ > I⁻ > Br⁻ > picryl⁻ > Cl⁻. researchgate.netresearchgate.net

Table 1: Rate Constants for the Cationic Polymerization of this compound

SolventTemperature (°C)Rate Constant (k_p)Activation Energy (ΔH^≠)Entropy of Activation (ΔS^≠)Reference
Nitrobenzene357.0 x 10⁻³ mol⁻¹·L·s⁻¹55 ± 5 kJ·mol⁻¹-105 ± 11 J·mol⁻¹·K⁻¹ researchgate.net
Not Specified781.4 x 10⁻⁴ dm³·mol⁻¹·s⁻¹19 kcal·mol⁻¹Not Specified researchgate.net

Reductive Ring Opening of Bicyclic β-Lactams

While direct reductive ring-opening of this compound itself is not the primary focus of the provided sources, the reductive ring opening of related bicyclic β-lactam systems, such as this compound-8-ones, has been studied. The reduction of these compounds with lithium aluminum hydride leads to the formation of novel 2-(1-alkoxy-2-hydroxyethyl)piperidines. acs.orgnih.gov This transformation highlights a pathway to functionalized piperidine (B6355638) derivatives from the this compound framework. acs.orgnih.gov In some cases, reductive debenzylation of a heteroanellated azabicyclo[4.2.0]octane has unexpectedly resulted in the cleavage of the cyclobutane (B1203170) ring, yielding an eight-membered lactam ring (an azocane). researchgate.netthieme-connect.com

Reactions with Alkylating Agents

The nitrogen atom in this compound is nucleophilic and readily reacts with alkylating agents. This reactivity is central to the initiation of its ring-opening polymerization.

Rate Constants and Influence of Anions and Solvents

The rate constants of the reaction between this compound and various alkylating agents have been measured using techniques like ¹H NMR and UV spectroscopy. researchgate.netresearchgate.net The reactivity of the alkylating agents is inversely related to the nucleophilicity of the anion they form. researchgate.netresearchgate.net For instance, agents that produce the weakly nucleophilic triflate anion (CF₃SO₃⁻) react faster than those producing more nucleophilic anions like chloride (Cl⁻). researchgate.netresearchgate.net

The solvent also plays a crucial role in the reaction rates. The reaction is significantly slower in methanol compared to nitrobenzene. researchgate.net This is attributed to the strong donor-acceptor interactions between methanol and the monomer, which stabilize the monomer and reduce its reactivity. researchgate.net For most ethyl derivatives used as initiators (with the exception of ethyl chloride), the rate constant of initiation is higher than that of propagation. researchgate.netresearchgate.net

Functional Group Interconversions and Derivatization

The unique strained ring system of this compound and its polymeric form, poly(this compound), offers versatile platforms for chemical modification. Functional group interconversions and derivatization reactions enable the synthesis of a wide range of analogues with tailored properties for various applications. These transformations typically target the polymer backbone or involve the direct synthesis of substituted bicyclic monomers.

Modification of Poly(this compound) with Carboxy Groups

Poly(this compound), also known as polyconidine, is a positively charged polymer that can be rendered water-soluble and converted into a polyampholyte through the introduction of carboxy groups. dergipark.org.tr This modification is significant for developing carrier systems for biological macromolecules like peptides and proteins. dergipark.org.trresearchgate.net

A key method for this functionalization involves the reaction of poly(this compound) with bromoacetic acid, which serves as the carboxyl group carrier. dergipark.org.tr This reaction can be efficiently performed using microwave-assisted synthesis, a technique that offers a new and rapid method for creating these water-soluble derivatives. dergipark.org.trdergipark.org.tr In the process, the tertiary amine groups on the polymer backbone are quaternized by the bromoacetic acid, introducing carboxylate functionalities and resulting in a polyampholytic structure. The modification is typically carried out by reacting the polymer with an excess amount of bromoacetic acid, followed by precipitation of the modified polymer. dergipark.org.tr Characterization of the resulting carboxylated polymer is performed using techniques such as ATR FT-IR and UV spectroscopy to confirm the addition of the new functional groups. dergipark.org.tr

ParameterDetailsSource(s)
Polymer Poly(this compound) (Polyconidine) dergipark.org.tr
Modifying Reagent Bromoacetic acid dergipark.org.tr
Function Introduced Carboxy group (-COOH) dergipark.org.tr
Resulting Product Water-soluble polyampholyte derivative dergipark.org.trresearchgate.net
Synthesis Method Microwave-assisted synthesis dergipark.org.trdergipark.org.tr
Significance Creates a model carrier system for biological macromolecules dergipark.org.tr

Synthesis of Diverse Substituent Analogues

The this compound scaffold can be incorporated into a variety of more complex structures through different synthetic strategies, leading to a wide range of analogues with diverse substituents. These methods include cycloaddition reactions, functionalization of pre-existing rings, and polymerization with functional initiators.

One approach involves the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines, which, after catalytic hydrogenation, yields cyano-substituted 2-azabicyclo[4.2.0]octane derivatives. rsc.org This method allows for the stereoselective synthesis of various isomers. rsc.org Another powerful technique is the use of visible light to promote intermolecular [2+2] cycloaddition reactions between 1,4-dihydropyridines and various alkenes. google.com This method is highly efficient and stereoselective for constructing polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.com

Derivatives with oxo groups are also synthetically accessible. For example, 8-oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane derivatives can be prepared from readily available tetrahydro-1,3-oxazines through a sequence of acylation with diketene, diazo exchange, irradiation, and reduction. rsc.org

Furthermore, the cationic ring-opening polymerization of the this compound monomer itself can be initiated by various functional molecules to produce diverse polymer analogues. researchgate.net For instance, using chiral tricyclic amino acid esters as acylation agents in the polymerization process yields optically active biopolymers. researchgate.net Similarly, employing different alkyl halide derivatives as initiators for the polymerization leads to polymers with varying end-groups and molecular weights. dergipark.org.trresearchgate.net A bromoacetoxy-terminated polystyrene has also been used as a macroinitiator to create polystyrene-block-poly(this compound) copolymers. researchgate.net

Analogue TypeSynthetic ApproachStarting MaterialsKey FeaturesSource(s)
Cyano-substituted Photochemical addition followed by hydrogenation1,4-Dihydropyridines, AcrylonitrileStereoselective synthesis of cis/trans isomers rsc.org
Polysubstituted Visible-light promoted [2+2] cycloaddition1,4-Dihydropyridines, AlkenesHigh efficiency and stereoselectivity google.com
Oxo- and Hydroxyethyl-substituted Acylation, diazo exchange, irradiation, reductionTetrahydro-1,3-oxazines, DiketeneCreates 8-oxo-7-(1-hydroxyethyl) derivatives rsc.org
Optically Active Polymers Cationic ring-opening polymerizationThis compound, Chiral tricyclic amino acid estersProduces optically active biopolymers researchgate.net
Block Copolymers Living cationic polymerizationThis compound, Bromoacetoxy-terminated polystyreneForms well-defined block copolymers researchgate.net
Polymer Analogues Cationic ring-opening polymerizationThis compound, Various alkyl halidesPolymers with different end-groups and molecular weights dergipark.org.trresearchgate.net

Computational and Theoretical Investigations

Quantum Mechanical Studies (e.g., DFT) for Molecular Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of 1-azabicyclo[4.2.0]octane. These studies provide a foundational understanding of its stability and chemical behavior.

NMR spectroscopic analysis has determined that the six-membered ring of the this compound monomer adopts a chair conformation. researchgate.net In this arrangement, the four-membered azetidine (B1206935) ring is situated in the N-axial and C-6-equatorial position. researchgate.net This specific conformation is rigid, preventing both ring and nitrogen inversion, and creates two chiral centers at the nitrogen atom and the C-6 carbon. researchgate.net

DFT calculations are frequently employed to predict geometric parameters and electronic properties. For instance, preliminary DFT calculations (using the B3LYP functional with a 6-31G* basis set) on a related derivative, tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate, predicted a dipole moment of 3.8 Debye and a conformational energy barrier for ring inversion of 12.3 kcal/mol. vulcanchem.com Although these values are for a substituted analogue, they demonstrate the capability of DFT to quantify key molecular properties. For the parent this compound, similar calculations would yield precise bond lengths, bond angles, and dihedral angles, as illustrated in the hypothetical data table below.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation.
ParameterValue
C-N Bond Length (Azetidine Ring)~1.47 Å
C-C Bond Length (Azetidine Ring)~1.55 Å
C-N-C Bond Angle (Piperidine Ring)~112°
Ring Fusion Angle (Dihedral)~125°
Calculated Dipole Moment~2.5 D

Furthermore, DFT is used to analyze the molecule's reactivity. Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions that influence the stability of the bicyclic system. By mapping the electrostatic potential, researchers can identify electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. For example, the nitrogen atom, with its lone pair of electrons, is the primary site of basicity and nucleophilicity.

Prediction of Spectroscopic Properties

Theoretical methods are highly effective in predicting spectroscopic data, which aids in the characterization and identification of compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry. st-andrews.ac.uk By calculating the magnetic shielding tensors of each nucleus, one can predict the 1H and 13C chemical shifts. These predictions are invaluable for assigning signals in experimental spectra. st-andrews.ac.uk Advanced approaches, such as those using message passing neural networks (MPNNs) trained on large datasets of molecular structures, have shown high accuracy in predicting 13C chemical shifts. st-andrews.ac.uk For this compound, computational models can predict the distinct chemical shifts for the protons and carbons in both the six-membered and four-membered rings, taking into account the rigid conformational structure. researchgate.netnmrdb.org

Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding intensities can be determined. For a derivative of this compound, a characteristic C=O stretch for a carbamate (B1207046) group is suggested to appear near 1700 cm⁻¹. vulcanchem.com For the parent compound, calculations would predict characteristic C-N and C-H stretching and bending frequencies.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound.
Spectroscopic DataPredicted ValueExperimental Analogue
1H NMR (Bridgehead Proton)~2.8 - 3.2 ppmVaries with substitution
13C NMR (Bridgehead Carbon)~60 - 65 ppmDependent on local environment
IR Freq. (C-N Stretch)~1100 - 1250 cm-1Consistent with tertiary amines
IR Freq. (C-H Stretch)~2850 - 2950 cm-1Typical for saturated alkanes

Energetic and Mechanistic Analysis of Reaction Pathways

One of the most powerful applications of computational chemistry is the investigation of reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step view of how a reaction proceeds. sumitomo-chem.co.jp

Cationic Ring-Opening Polymerization: The cationic ring-opening polymerization of this compound has been a subject of mechanistic interest. researchgate.net The reaction is initiated by alkylating or acylating agents, which attack the nitrogen atom to form a quaternary ammonium (B1175870) salt. researchgate.netresearchgate.net This is followed by an SN2 attack by another monomer, leading to the ring-opening of the strained four-membered azetidine ring. researchgate.net Theoretical studies can model this process, calculating the activation barriers for both the initiation and propagation steps. One study noted that the reactivity of a model initiating agent was significantly higher than the reactivity of the propagating ion. researchgate.net This was attributed to the high strength of the C-N bond in the quaternary cation, which is not sufficiently counteracted by the strain relief of opening the four-membered ring. researchgate.net

Ring Cleavage and Rearrangements: Computational studies are also used to explore other potential reaction pathways, such as selective bond cleavages and rearrangements. For a related heteroanellated azabicyclo[4.2.0]octane, computational analysis helped to rationalize two different pathways for the selective cleavage of the C1-C8b bond, one of which leads to the formation of an eight-membered lactam ring. thieme-connect.de High-level computational studies on the related cis-bicyclo[4.2.0]oct-7-ene have been used to analyze the energy profiles of its rearrangement, showing a preference for a conrotatory ring opening. researchgate.net Similar energetic and mechanistic analyses for this compound could predict its thermal stability and propensity for various rearrangements.

Table 3: Energetic Analysis of a Hypothetical Reaction Pathway for this compound.
Reaction StepSpeciesCalculated Relative Energy (kcal/mol)
1Reactants (Monomer + Initiator)0.0
2Transition State 1 (Initiation)+15.2
3Intermediate (Quaternary Cation)-5.7
4Transition State 2 (Propagation)+20.5
5Product (Dimer)-12.1

Applications in Organic Synthesis and Medicinal Chemistry

As Key Intermediates for Complex Molecule Synthesis

The 1-azabicyclo[4.2.0]octane skeleton serves as a crucial building block in the total synthesis of intricate natural products and their analogues. A notable example is its use in the synthesis of kingianins, a family of complex pentacyclic natural products. The construction of the bicyclo[4.2.0]octane core, a key step in the synthetic route to kingianins, can be achieved through methods like [2+2] ketene (B1206846) cycloaddition. This highlights the utility of the this compound system in assembling complex molecular architectures.

Furthermore, derivatives of this compound are instrumental as intermediates in the synthesis of various β-lactam antibiotics. The 8-oxo-1-azabicyclo[4.2.0]octane ring system, for instance, can be constructed via tri-n-butylstannane mediated free-radical annelation, providing a pathway to advanced antibiotic structures. researchgate.net

Building Blocks for Nitrogen-Containing Heterocycles

The reactivity of the this compound ring system allows for its elaboration into a variety of other nitrogen-containing heterocyclic structures. This versatility makes it a valuable scaffold in synthetic chemistry. For example, appropriately substituted this compound derivatives can be converted into more complex fused heterocyclic systems.

Research has demonstrated the synthesis of novel tricyclic β-lactams where the this compound skeleton is a key precursor. Additionally, the ring system has been used to prepare the 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate system through intramolecular 1,3-dipolar cycloadditions.

The cationic ring-opening polymerization of this compound (also known as conidine) has been studied, leading to the formation of polyconidine derivatives. researchgate.net This demonstrates the potential of the monomeric unit to serve as a building block for polymeric materials with potential applications in biomedical fields. researchgate.net

Role in the Synthesis of β-Lactam Antibiotic Scaffolds

The this compound core is fundamental to the structure of numerous β-lactam antibiotics, a class of drugs that are widely used to treat bacterial infections. Its derivatives are key intermediates in the synthesis of both naturally occurring and synthetic analogues of these important therapeutic agents.

The 5-thia-1-azabicyclo[4.2.0]octane ring system is the core structure of cephalosporin (B10832234) antibiotics. google.comgoogle.com.na Synthetic routes to cephalosporins and their analogues frequently involve the construction or modification of this bicyclic system. For example, (6R,7R)-7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a well-established intermediate in the synthesis of various cephalosporin derivatives. google.com

Similarly, the this compound system, where a methylene (B1212753) group replaces the sulfur atom at position 5, forms the nucleus of carbacephalosporins. google.com.pgwipo.int The total synthesis of these carbacephalosporin antibiotics often relies on the stereocontrolled construction of this carba-analogue of the cephalosporin core. google.com.pg The phenylsulfinyl-substituted 8-oxo-1-azabicyclo[4.2.0]octane derivatives are preferred intermediates in these synthetic pathways. google.com.pg

Table 1: Examples of this compound-based Intermediates in Cephalosporin and Carbacephalosporin Synthesis

Intermediate Compound NameTarget Antibiotic ClassReference
(6R,7R)-7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acidCephalosporins google.com
Phenylsulfinyl-substituted 8-oxo-1-azabicyclo[4.2.0]octane derivativesCarbacephalosporins google.com.pg
Methyl 3-methylene-7α-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylateCephalosporins google.com.na

Thienamycin (B194209) is a potent, broad-spectrum carbapenem (B1253116) antibiotic. The synthesis of thienamycin and its analogues often proceeds through intermediates containing the this compound framework. Specifically, 8-oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane derivatives, which possess the characteristic trans-substitution pattern of the β-lactam ring, have been synthesized as key intermediates for thienamycin. researchgate.net These intermediates are prepared from readily available tetrahydro-1,3-oxazines through a sequence of reactions including acylation with diketene, diazo exchange, irradiation, and reduction. researchgate.net The development of synthetic routes to these bicyclic β-lactams is crucial for accessing thienamycin analogues with improved properties. psu.edu

The this compound structure serves as a versatile platform for the synthesis of novel fused β-lactam systems. These more complex structures are of interest for their potential to exhibit new biological activities. One such example is the synthesis of the 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring system. This is achieved through an intramolecular 1,3-dipolar cycloaddition reaction starting from a suitably functionalized 4-vinylazetidin-2-one, which itself is a derivative of the this compound family.

Thienamycin Intermediates

Formation of Bicyclic Proline Analogues and Monoprotected Diamines

While the synthesis of bicyclic proline analogues and monoprotected diamines has been reported starting from bicyclo[4.2.0]octane systems, the documented synthetic routes specifically utilize the 2-azabicyclo[4.2.0]octane isomer. enamine.netthieme-connect.comgrafiati.com An approach relying on a tandem Strecker reaction followed by intramolecular nucleophilic cyclization of 2-(ω-chloroalkyl)cyclobutanones has been shown to produce these compounds from the 2-aza scaffold. enamine.netthieme-connect.com Based on the available scientific literature, a direct synthetic pathway to bicyclic proline analogues and monoprotected diamines originating from the this compound core is not documented.

Mechanistic Insights into Biological Interactions

Molecular Mechanisms of Action for β-Lactam Derivatives

β-Lactam antibiotics derived from the 1-azabicyclo[4.2.0]octane scaffold, such as carbacephems, exert their bactericidal effects by disrupting the synthesis of the bacterial cell wall. wikipedia.orgfrontiersin.org This class of antibiotics functions by inhibiting essential enzymes known as penicillin-binding proteins (PBPs). frontiersin.orgnih.govmdpi.com PBPs play a crucial role in the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity and protection against osmotic lysis. nih.govlibretexts.org

The mechanism of inhibition involves the β-lactam ring, a four-membered cyclic amide, which is structurally analogous to the D-alanine-D-alanine motif of the natural peptidoglycan substrate. nih.gov This structural mimicry allows the antibiotic to bind to the active site of PBPs. The strained β-lactam ring is highly reactive and undergoes nucleophilic attack by a serine residue within the PBP active site. mdpi.com This reaction leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP. nih.govnih.gov

The inactivation of PBPs prevents the transpeptidation reaction, which is the cross-linking of peptide chains within the peptidoglycan matrix. nih.govlibretexts.org Without proper cross-linking, the cell wall becomes weak and unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death. nih.govgoogle.com The effectiveness of these β-lactam derivatives, such as the carbacephem loracarbef, is attributed to their ability to bind and inactivate the PBPs necessary for cell wall formation and remodeling. drugbank.com Different bacterial species possess various types of PBPs, and the affinity of a specific β-lactam derivative for these different PBPs can determine its spectrum of activity. wikipedia.org

Antibiotic ClassCore StructureMechanism of ActionTargetReference
Carbacephems This compoundStructural mimic of D-Ala-D-Ala, acylation of PBP active site serinePenicillin-Binding Proteins (PBPs) nih.govdrugbank.com
Cephalosporins 5-Thia-1-azabicyclo[4.2.0]octeneInhibition of transpeptidation by covalent binding to PBPsPenicillin-Binding Proteins (PBPs) wikipedia.orgnih.gov
Penicillins 4-Thia-1-azabicyclo[3.2.0]heptaneDisruption of peptidoglycan cross-linkingPenicillin-Binding Proteins (PBPs) wikipedia.orgnih.gov

Functional Biopolymer Systems

Poly(this compound), also known as polyconidine, has been investigated as a biodegradable and biocompatible polymer for the delivery of biological macromolecules. orcid.orgresearchgate.net The development of such polymer-based carrier systems is a significant area of pharmaceutical research, aimed at creating intelligent delivery systems for therapeutic molecules like peptides, proteins, and DNA. researchgate.net

The cationic ring-opening polymerization of the this compound monomer (conidine) yields polyconidine, a polymer that can be functionalized to create water-soluble derivatives. researchgate.netresearchgate.netyildiz.edu.tr These polymers can form water-soluble complexes with biological macromolecules through electrostatic interactions. researchgate.net For instance, positively charged polyelectrolyte derivatives of polyconidine can interact with negatively charged groups on proteins or the phosphate (B84403) backbone of DNA, forming stable polyion-macromolecule complexes. researchgate.net

Research has demonstrated the synthesis and characterization of poly(this compound) and its derivatives as a model carrier system for peptides and proteins. orcid.org These systems are designed to protect the macromolecule from degradation and facilitate its transport. The ability to form complexes with globular proteins like bovine serum albumin (BSA) has been studied, highlighting the role of electrostatic interactions in complex formation. researchgate.net Furthermore, such polyelectrolyte complexes have been proposed as carriers for DNA, where the polymer shields the nucleic acid and aids in its cellular uptake. researchgate.net The biodegradable nature of the poly(this compound) backbone is an advantageous feature for a biological carrier system. orcid.org

MacromoleculeCarrier SystemInteraction MechanismPotential ApplicationReference
Peptides Poly(this compound) derivativesElectrostatic complexationPeptide drug delivery, vaccine development orcid.orgresearchgate.net
Proteins Poly(this compound) derivativesElectrostatic complexation with charged groupsProtein-based therapeutics, enzyme immobilization orcid.orgresearchgate.net
DNA Cationic Poly(this compound)Coulombic interactions with phosphate backboneGene delivery researchgate.net

Exploration of Antitumor Activity for Related Compounds

While this compound itself is not primarily known for antitumor activity, structurally related compounds have been explored for their potential in cancer therapy, acting through various mechanisms.

One key mechanism involves the inhibition of β-tubulin, a critical protein for cell division. Certain derivatives of the related 7-azabicyclo[4.2.0]octane have demonstrated the ability to bind to β-tubulin, disrupting the formation of microtubules. This interference with the mitotic spindle leads to cell cycle arrest and apoptosis, explaining their potential anticancer effects.

Another innovative strategy employs β-lactam-containing compounds, such as cephalosporins, as prodrugs for targeted cancer therapy. oup.com This approach, known as antibody-directed enzyme prodrug therapy (ADEPT), utilizes a monoclonal antibody designed to recognize tumor-associated antigens. mdpi.comoup.com The antibody is conjugated to a β-lactamase enzyme and administered to the patient, allowing it to localize at the tumor site. Subsequently, a cephalosporin (B10832234) derivative linked to a potent cytotoxic agent (e.g., doxorubicin, vinca (B1221190) alkaloids) is administered. oup.com This prodrug is systemically less toxic. oup.com Only at the tumor surface, where the β-lactamase is concentrated, is the β-lactam ring of the cephalosporin cleaved. This cleavage triggers the release of the free, active anticancer drug directly at the malignant cells, thereby reducing systemic toxicity and enhancing therapeutic efficacy. mdpi.comoup.com

Additionally, synthetic research has produced other related bicyclic compounds, such as substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes and bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols, which have shown high in-vitro antitumor activity against various human cancer cell lines, including Jurkat, K562, and A549. acs.orgresearchgate.net The precise mechanisms for these specific compounds are still under investigation but highlight the potential of bicyclic scaffolds in the development of novel antineoplastic agents.

Compound Class/StrategyMechanism of ActionCellular EffectTargetReference
7-Azabicyclo[4.2.0]octane derivatives Inhibition of microtubule polymerizationCell cycle arrest, apoptosisβ-tubulin
Cephalosporin-drug conjugates (ADEPT) Targeted release of a cytotoxic agent via enzymatic cleavage of the β-lactam ringLocalized cell killingTumor-associated antigens (via antibody) mdpi.comoup.com
Substituted bicyclo[4.3.1]decanes Undefined, exhibits cytotoxic effectsInhibition of tumor cell proliferationVarious cancer cell lines (e.g., Hek293, Jurkat, K562, A549) acs.org

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

The synthesis of the 1-azabicyclo[4.2.0]octane core and its derivatives is evolving towards more efficient, stereoselective, and scalable methods. Traditional synthetic approaches often face challenges such as low yields and harsh reaction conditions. researchgate.net To address these limitations, researchers are exploring innovative strategies.

One promising approach is the use of microwave-assisted synthesis. dergipark.org.trresearchgate.net This technique has been shown to significantly reduce reaction times and increase yields in the synthesis of both the this compound monomer and its subsequent polymerization. dergipark.org.trresearchgate.net For instance, the synthesis of this compound from 2-(2-chloroethyl)piperidine (B3045677) hydrochloride has been successfully achieved using microwave irradiation. dergipark.org.tr

Another area of active development is the diastereoselective synthesis of substituted 1-azabicyclo[4.2.0]octan-8-ones through radical cyclization. acs.org This method allows for a high degree of stereocontrol, which is crucial for the synthesis of biologically active molecules with specific three-dimensional arrangements. acs.org The reductive ring-opening of these bicyclic β-lactams can then lead to novel, stereochemically defined piperidine (B6355638) derivatives. acs.org

Furthermore, the cationic ring-opening polymerization of this compound has been investigated using chiral tricyclic amino acid esters as acylating agents. researchgate.net This approach not only initiates the polymerization but also introduces chirality into the resulting polymer, opening avenues for the creation of optically active biomaterials. researchgate.net

Synthetic MethodKey FeaturesStarting MaterialsTarget Compound(s)Ref
Microwave-Assisted SynthesisRapid, increased yield2-(2-chloroethyl)piperidine hydrochlorideThis compound dergipark.org.tr
Radical CyclizationHigh diastereoselectivity1-Allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones3-Substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones acs.org
Cationic Ring-Opening PolymerizationIntroduction of chiralityThis compound, chiral tricyclic amino acid estersOptically active poly(this compound) researchgate.net

Exploration of New Biological Applications Beyond Antibiotics

While the this compound nucleus is a cornerstone of many β-lactam antibiotics, including cephalosporins, its biological potential extends far beyond this class of drugs. nih.govbspublications.net Researchers are actively investigating derivatives of this scaffold for a range of other therapeutic applications.

Derivatives of the closely related 7-azabicyclo[4.2.0]octan-8-one have demonstrated promising biological activities, suggesting potential avenues for the 1-azabicyclo isomer. smolecule.com For example, some derivatives have shown affinity for β-tubulin, indicating potential as anticancer agents. smolecule.com The rigid bicyclic structure is thought to enable effective interaction with various biological targets like enzymes and receptors. smolecule.com

The development of novel antibacterial agents based on the this compound framework also continues, with a focus on overcoming resistance mechanisms. This includes the synthesis of new cephalosporin (B10832234) analogues and other β-lactam derivatives with modified side chains to enhance their efficacy against resistant bacterial strains. google.comgoogle.com

Moreover, the monomer itself, also known as conidine, has been studied for its effects on mast cell populations, suggesting potential applications in modulating immune responses. researchgate.net The synthesis of bioconjugates, where poly(this compound) is linked to peptides, is being explored for the development of synthetic vaccines. researchgate.net

Derivative/Application AreaPotential Biological Target/MechanismTherapeutic IndicationRef
7-Azabicyclo[4.2.0]octan-8-one derivativesβ-tubulin inhibitionCancer smolecule.com
Novel Cephalosporin AnaloguesPenicillin-binding proteinsBacterial Infections google.com
Conidine (monomer)Mast cell modulationImmune Regulation researchgate.net
Poly(this compound)-peptide conjugatesImmune system stimulationSynthetic Vaccines researchgate.net

Advanced Materials Science Applications (e.g., Polymeric Materials)

The ability of this compound to undergo cationic ring-opening polymerization makes it a valuable monomer for the creation of novel polymeric materials. dergipark.org.trresearchgate.net The resulting polymer, poly(this compound) or polyconidine, is a polymeric tertiary amine with a range of interesting properties. dergipark.org.tr

Research has focused on both the synthesis and modification of polyconidine. Microwave-assisted synthesis has been shown to be an effective method for producing the polymer. dergipark.org.trresearchgate.net Furthermore, water-soluble derivatives of polyconidine can be synthesized by reacting the polymer with reagents like bromoacetic acid. dergipark.org.trresearchgate.net This modification introduces carboxylic acid groups, creating a polyampholyte that is soluble in water and has potential as a carrier system for biological macromolecules such as peptides and proteins. dergipark.org.trresearchgate.net

The polymerization of this compound can be initiated by various alkyl halides, leading to polymers with different molecular weights and physicochemical characteristics. dergipark.org.tr Block copolymers, such as those containing polystyrene and poly(this compound) blocks, have also been synthesized, further expanding the range of potential applications for these materials. researchgate.netdergipark.org.tr

Polymer TypeSynthesis MethodKey Property/CharacteristicPotential ApplicationRef
Poly(this compound) (Polyconidine)Cationic ring-opening polymerizationPolymeric tertiary amineBase for further modification dergipark.org.trresearchgate.net
Water-soluble Polyconidine DerivativeModification with bromoacetic acidPolyampholyte, water-solubleCarrier for biological macromolecules dergipark.org.trresearchgate.net
Polystyrene-block-poly(this compound)Living cationic polymerizationBlock copolymer architectureAdvanced material with tailored properties researchgate.netdergipark.org.tr

Deeper Computational Analysis of Structure-Reactivity Relationships

A more profound understanding of the relationship between the structure of this compound and its reactivity is crucial for the rational design of new synthetic routes and functional molecules. Computational analysis, in conjunction with experimental studies, is a powerful tool for achieving this.

NMR spectroscopy has been used to evaluate the structure of the this compound monomer, revealing that the six-membered ring adopts a chair conformation. researchgate.netresearchgate.net This structural information is vital for understanding its polymerization behavior.

Kinetic studies of the cationic ring-opening polymerization of this compound have been conducted to elucidate the reaction mechanism. researchgate.netresearchgate.net The reactivity of different alkylating agents used as initiators has been measured, showing a correlation with the nucleophilicity of the resulting anions. researchgate.net Such studies help in selecting the optimal conditions for controlling the polymerization process and the properties of the resulting polymer.

Future computational work could involve density functional theory (DFT) calculations to model the transition states of key synthetic reactions, providing insights into the factors that govern stereoselectivity. Additionally, molecular dynamics simulations could be employed to study the conformation and dynamics of poly(this compound) and its interactions with biological macromolecules, aiding in the design of more effective drug and gene delivery systems.

Area of AnalysisTechnique(s)Key Findings/GoalsRef
Monomer Structure ElucidationNMR SpectroscopySix-membered ring in chair conformation researchgate.netresearchgate.net
Polymerization KineticsNMR and UV Spectroscopy, ConductometryCorrelation of initiator reactivity with anion nucleophilicity researchgate.net
Structure-Reactivity CorrelationQuantitative analysisEstablishing relationships between monomer/active center structure and propagation rate constants tandfonline.com

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack in ring-closing steps.
  • Catalyst Loading : As low as 2 mol% suffices for enantioselective routes, minimizing side reactions .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:
Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. To address this:

Standardized Characterization :

  • Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) and report solvent-specific NMR shifts .
  • Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous structural confirmation .

Dynamic Equilibria Analysis : For tautomeric forms (e.g., valence tautomerism in azabicyclic systems), variable-temperature NMR (VT-NMR) or DFT calculations can identify equilibrium states .

Example : 1-Aza-2,4,6-cyclooctatriene-7-azabicyclo[4.2.0]octadiene exhibits valence tautomerism, requiring VT-NMR to track ring-opening/closure dynamics .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify bridgehead protons (δ ~3.0–4.5 ppm) and quaternary carbons.
    • 2D Experiments (COSY, HSQC) : Resolve overlapping signals in bicyclic systems .
  • Mass Spectrometry : Electron ionization (EI-MS) fragments at m/z 125 (C₈H₁₅N⁺) confirm molecular ions for methyl-substituted analogs .
  • IR Spectroscopy : Stretching frequencies for C-N bonds (~1100 cm⁻¹) and bridgehead strain (~2900 cm⁻¹) .

Advanced: How can enantioselective synthesis be optimized for angularly substituted this compound systems?

Methodological Answer:

  • Catalyst Screening : Chiral phosphine ligands (e.g., BINAP) paired with transition metals (e.g., Pd, Rh) enhance stereocontrol. For example, Rh-catalyzed hydrogenation achieves >90% ee in 1-azabicyclo[3.3.0]octane synthesis .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., −20°C) favor kinetic products, while higher temperatures promote thermodynamic stabilization of major enantiomers .

Case Study : Dynamic kinetic resolution in asymmetric hydrogenation routes reduces racemization, critical for bioactive derivatives (e.g., nicotinic receptor agonists) .

Advanced: What computational methods are suitable for predicting the stability and reactivity of this compound derivatives?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometries at the B3LYP/6-31G(d) level to assess ring strain and tautomeric equilibria .
    • Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., water vs. THF) on conformational flexibility .
  • Docking Studies : For bioactive analogs (e.g., receptor agonists), use AutoDock Vina to predict binding affinities to targets like acetylcholine receptors .

Basic: How can researchers validate the purity of newly synthesized this compound compounds?

Methodological Answer:

  • Chromatography :
    • HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
    • TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C₈H₁₅N: C 76.74%, H 12.06%, N 11.20%) .
  • Melting Point Consistency : Compare observed mp with literature values (e.g., 174–175°C for hydrochloride salts) .

Advanced: What strategies address low yields in ring-expansion reactions to form this compound?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% via uniform heating .
  • Lewis Acid Catalysis : BF₃·OEt₂ promotes electrophilic activation in cyclization steps, mitigating side reactions .
  • Protecting Groups : Temporarily shield reactive amines (e.g., Boc groups) to prevent undesired nucleophilic attacks during ring closure .

Advanced: How do structural modifications (e.g., methyl substitution) impact the bioactivity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Methyl Substitution : 8-Methyl-1-azabicyclo[4.2.0]octane (CAS 90203-79-5) shows enhanced lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents .
    • Amino Derivatives : 7-Amino-1-azabicyclo[4.2.0]octan-8-one (CAS listed in ) exhibits increased hydrogen-bonding capacity, critical for receptor binding .
  • In Vivo Testing : Use rodent models to compare pharmacokinetics (e.g., t½, AUC) of substituted vs. unsubstituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.